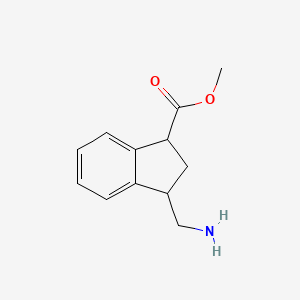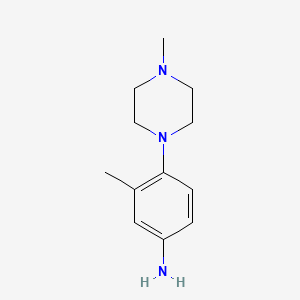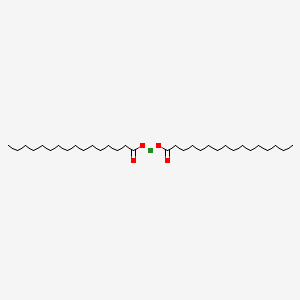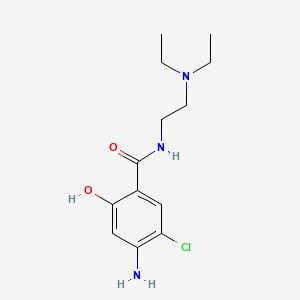
o-Desmethyl metoclopramide
Vue d'ensemble
Description
O-Desmethyl metoclopramide (also known as domperidone) is a dopamine antagonist commonly used in the treatment of gastrointestinal disorders. It is a synthetic derivative of the naturally occurring compound metoclopramide, which is an inhibitor of dopamine receptors in the central nervous system. Domperidone is a prokinetic drug that increases gastrointestinal motility, and has been found to reduce symptoms of nausea and vomiting. It has been used for the treatment of gastroesophageal reflux disease, gastroparesis, and functional dyspepsia, as well as for the prevention of postoperative nausea and vomiting.
Applications De Recherche Scientifique
Gastro-oesophageal Reflux and Gastric Stasis Management
Metoclopramide has shown effectiveness in managing gastro-oesophageal reflux and gastric stasis, as highlighted by Desmond and Watson (1986) in their review. This drug plays a significant role in treating these conditions by enhancing gastrointestinal motility and suppressing emesis (Desmond & Watson, 1986).
Chemotherapy-Induced Nausea and Vomiting
The use of metoclopramide in the management of chemotherapy-induced nausea and vomiting is well-documented. Desmond and Watson (1986) also discussed its increasing use in controlling nausea and vomiting, especially at high doses, to alleviate emesis induced by cytotoxic agents (Desmond & Watson, 1986).
Central Nervous System Effects
Al-Zubaidy and Mohammad (2005) explored the sedative effects of metoclopramide in chickens, providing insights into its potential CNS depressant actions. This study suggested that metoclopramide could have clinical applications as a sedative-hypnotic agent in avian species, indicating its broader pharmacological potential beyond human applications (Al-Zubaidy & Mohammad, 2005).
Gastrointestinal Motility
The effects of metoclopramide on gastrointestinal motility have been a subject of extensive research. Jacoby and Brodie (1967) demonstrated that metoclopramide stimulates gastric contractile activity and accelerates stomach emptying in experimental animals, suggesting its utility in conditions involving impaired gastric motility (Jacoby & Brodie, 1967).
Dopamine Receptor Antagonism and Other Effects
Dipalma (1990) discussed metoclopramide as a dopamine receptor antagonist with unique properties of increasing lower esophageal sphincter pressure and enhancing the rate of gastric emptying. These actions make it useful in various gastrointestinal disorders, emphasizing its diverse pharmacological profile (Dipalma, 1990).
Propriétés
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18/h7-8,18H,3-6,15H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSMMIJTHMWCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191704 | |
| Record name | o-Desmethyl metoclopramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Desmethyl metoclopramide | |
CAS RN |
38339-95-6 | |
| Record name | o-Desmethyl metoclopramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Desmethyl metoclopramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYL METOCLOPRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DX3Q3OG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

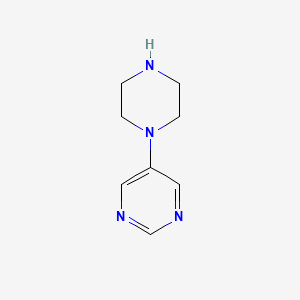
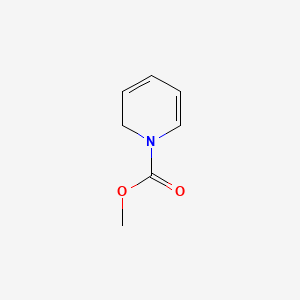
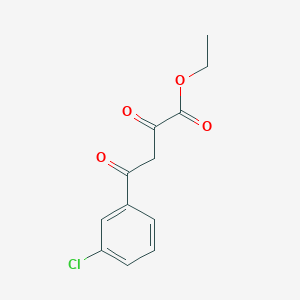
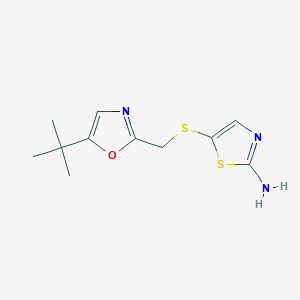
![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)
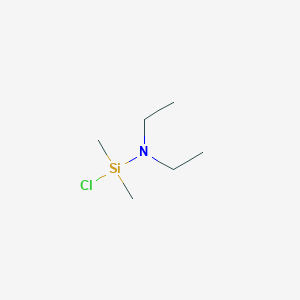
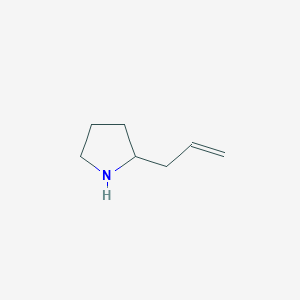
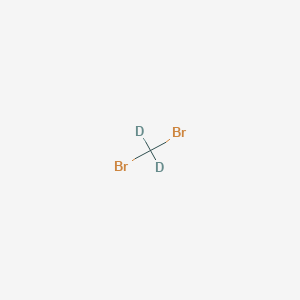
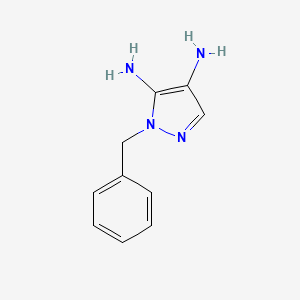
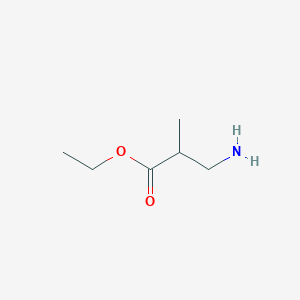
![4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one](/img/structure/B1599751.png)
